molecular formula C14H12ClN3S B1389299 7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-42-1

7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1389299
CAS RN: 941867-42-1
M. Wt: 289.8 g/mol
InChI Key: RYENHHAMSPORRT-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as CMPB, is a synthetic compound that has been used in a variety of scientific research applications. CMPB has been studied for its biochemical and physiological effects, as well as its ability to be used in laboratory experiments.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is not yet fully understood. It is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and preventing oxidative damage to cellular components. It is also believed to modulate the activity of certain cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has been studied for its biochemical and physiological effects. In studies of oxidative stress, it has been shown to reduce the levels of ROS and prevent oxidative damage to cellular components. It has also been shown to reduce inflammation and inhibit the growth of certain types of cancer cells. In addition, 7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has been found to have neuroprotective effects, suggesting it may have potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has several advantages for use in laboratory experiments. It is easy to synthesize and is available in a high yield. It is also non-toxic and has been found to have a wide range of biochemical and physiological effects. However, its mechanism of action is not yet fully understood, and further research is needed to better understand its effects.

Future Directions

There are a number of potential future directions for research on 7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects it has on cells and tissues. Additionally, research could be conducted to explore its potential therapeutic applications, such as its ability to act as an anti-inflammatory agent and its potential to be used in the treatment of neurological disorders. Finally, research could be conducted to explore its potential as an antioxidant and its ability to modulate cell signaling pathways.

Scientific Research Applications

7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects. It has been used in studies of the effects of oxidative stress in cells, as well as its ability to modulate cell signaling pathways. It has also been studied for its potential to act as an anti-inflammatory agent, and its ability to inhibit the growth of certain types of cancer cells.

properties

IUPAC Name

7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-9-4-5-11(15)13-12(9)18-14(19-13)17-8-10-3-2-6-16-7-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYENHHAMSPORRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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